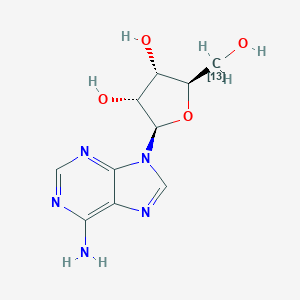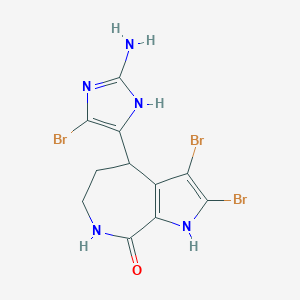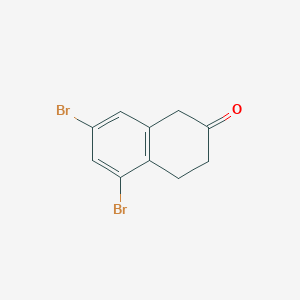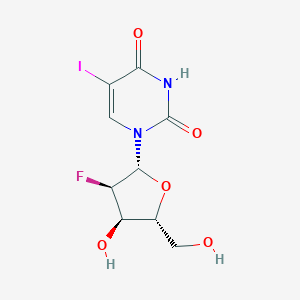
adenosine-5'-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
adenosine-5'-13C is a complex organic compound with significant importance in various scientific fields. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids like DNA and RNA, making this compound crucial for research in genetics, molecular biology, and medicinal chemistry.
Mechanism of Action
Target of Action
Adenosine-13C primarily targets four G protein-coupled receptors: A1, A2A, A2B, and A3 . These receptors are ubiquitously present throughout the body and play a significant role in influencing various physiological and pathological processes .
Mode of Action
Adenosine-13C interacts with its targets, leading to a series of changes. It depresses the activity of the SA (sinoatrial) and AV (atrioventricular) nodes and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle, leading to negative chronotropy and dromotropy . It acts as a direct agonist at specific cell membrane receptors (A1 & A2), where A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .
Biochemical Pathways
Adenosine-13C affects almost all aspects of cellular physiology, including neuronal activity, vascular function, platelet aggregation, and immune cell regulation . The exact biochemical pathways affected by Adenosine-13C are complex and depend on the specific cellular context.
Pharmacokinetics
Adenosine, including its 13C variant, has a short duration of action with a half-life of approximately 10 seconds . It must be given intravenously for systemic effects . After administration, it is rapidly absorbed by red blood cells and endothelial cells . It is then metabolized to inosine by adenosine deaminase .
Result of Action
The molecular and cellular effects of Adenosine-13C’s action are diverse due to its wide range of targets. It can lead to effects such as vasodilation, inhibition of neurotransmitter release, and modulation of immune responses . In the cardiovascular system, it has cardioprotective properties, improving cholesterol homeostasis, impacting platelet aggregation, and inhibiting the inflammatory response .
Action Environment
The action, efficacy, and stability of Adenosine-13C can be influenced by various environmental factors For instance, the presence of other signaling molecules, the specific cellular environment, and the physiological state of the organism can all impact its action.
Biochemical Analysis
Biochemical Properties
Adenosine-13C, like its unlabeled counterpart, interacts with four G protein-coupled receptors: A1, A2A, A2B, and A3 . These interactions influence a multitude of physiological effects, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .
Cellular Effects
Adenosine-13C affects almost all aspects of cellular physiology. It has been shown to regulate myocardial and coronary circulatory functions and exerts potent vasodilatory effects in most vascular beds of mammalian species . It also modulates inflammation, which can have significant effects on cellular processes .
Molecular Mechanism
The molecular mechanism of Adenosine-13C involves its interaction with G protein-coupled receptors. It is the A2A receptor that is largely responsible for the anti-inflammatory effects of adenosine as well as defense against excess cholesterol accumulation . The binding of Adenosine-13C to these receptors triggers a cascade of intracellular events, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine-13C can change over time. For example, in sarcoma-bearing mice, distinct enrichment patterns of tricarboxylic acid cycle intermediates were observed at different time points following the infusion of [U-13C]-glucose or [U-13C]-glutamine .
Dosage Effects in Animal Models
The effects of Adenosine-13C can vary with different dosages in animal models. For instance, in an adenine-induced animal model of chronic kidney disease, the adenine dosage and duration of administration significantly influenced the disease progression .
Metabolic Pathways
Adenosine-13C is involved in several metabolic pathways. It is generated from the degradation of AMP or from the hydrolysis of S-adenosyl homocysteine, and then exits via bi-directional nucleoside transporters . It also plays a role in the tricarboxylic acid cycle .
Transport and Distribution
Adenosine-13C is transported and distributed within cells and tissues through nucleoside transporters . The extracellular concentration of adenosine in the brain is tightly regulated, and adenosine may be generated intracellularly and then exit via bi-directional nucleoside transporters .
Subcellular Localization
Given that adenosine receptors are present on every cell , it can be inferred that Adenosine-13C, like adenosine, could potentially be found in all cellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine-5'-13C typically involves multi-step organic reactions. The process begins with the preparation of the sugar moiety, followed by the attachment of the purine base. Key steps include:
Glycosylation: The sugar moiety is prepared through glycosylation reactions, where a protected sugar derivative reacts with a purine base.
Deprotection: Protective groups are removed under specific conditions to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
adenosine-5'-13C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can undergo substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various nucleoside analogs with altered functional groups, which can have different biological activities.
Scientific Research Applications
Chemistry
In chemistry, adenosine-5'-13C is used as a precursor for the synthesis of other nucleoside analogs. It serves as a model compound for studying nucleoside chemistry and reaction mechanisms.
Biology
In biology, this compound is used to study the structure and function of nucleic acids. It helps in understanding the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, this compound is investigated for its potential as an antiviral and anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the development of nucleoside-based drugs. It is also employed in the production of diagnostic reagents and molecular probes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 2’-Deoxyadenosine
- 2’-Deoxyguanosine
- 2’-Deoxycytidine
Uniqueness
What sets adenosine-5'-13C apart is its unique structure, which allows it to be selectively incorporated into nucleic acids. This selective incorporation makes it a valuable tool for studying nucleic acid biology and developing targeted therapies.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-XUZOCFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[13CH2]O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)












